molecular formula C12H12O B8484264 4-(1-Cyclopentenyl)benzaldehyde

4-(1-Cyclopentenyl)benzaldehyde

Cat. No. B8484264
M. Wt: 172.22 g/mol
InChI Key: FHLALRPMKHSNMY-UHFFFAOYSA-N
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Patent
US08497397B2

Procedure details

n-Butyllithium (7.2 mL, 1.56 M hexane solution, 11.2 mmol) was added to a solution in THF (25 mL) of 1-bromo-4-(dimethoxymethyl)benzene (2.29 g, 9.91 mmol) at −78° C. The mixture was stirred at the same temperature for 2 hours, and then cyclopentanone (1.34 mL, 15.1 mmol) was added thereto. The resulting mixture was heated to room temperature and then stirred for 1 hour. The reaction was terminated by adding a saturated ammonium chloride aqueous solution, and an extraction with ethyl acetate was conducted three times. The resulting organic layers were washed with water and saturated brine and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate, 5:1, v/v) to give an oily compound. Trifluoroacetic acid (9 mL) was added to a dichloromethane-water (9.1 mL, 100:1, v/v) mixture solution containing the resulting oily compound at room temperature, and the mixture was continuously stirred for 20 minutes. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate, 10:1, v/v) to give 1.18 g of the title compound (light brown crystalline solid, yield: 90%).
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
dichloromethane water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([CH:13]([O:16]C)OC)=[CH:9][CH:8]=1.[C:18]1(=O)[CH2:22][CH2:21][CH2:20][CH2:19]1.FC(F)(F)C(O)=O>C1COCC1.C(OCC)(=O)C.ClCCl.O>[C:18]1([C:7]2[CH:8]=[CH:9][C:10]([CH:13]=[O:16])=[CH:11][CH:12]=2)[CH2:22][CH2:21][CH2:20][CH:19]=1 |f:6.7|

Inputs

Step One
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.29 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(OC)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.34 mL
Type
reactant
Smiles
C1(CCCC1)=O
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
dichloromethane water
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was terminated
ADDITION
Type
ADDITION
Details
by adding a saturated ammonium chloride aqueous solution
EXTRACTION
Type
EXTRACTION
Details
an extraction with ethyl acetate
WASH
Type
WASH
Details
The resulting organic layers were washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane
CUSTOM
Type
CUSTOM
Details
ethyl acetate, 5:1, v/v) to give an oily compound
ADDITION
Type
ADDITION
Details
v/v) mixture solution containing the resulting oily compound at room temperature
STIRRING
Type
STIRRING
Details
the mixture was continuously stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CCCC1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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